molecular formula C21H18BF2N3O B605998 BDP R6G alkyne CAS No. 2006345-31-7

BDP R6G alkyne

Cat. No. B605998
CAS RN: 2006345-31-7
M. Wt: 77.2
InChI Key: FYYXFSSDBMYMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BDP R6G alkyne is a bright, light-stable dye . Its absorption and emission spectra are similar to R6G (rhodamine 6G), but unlike the xanthene dye R6G, BDP R6G belongs to boropyrrolidine . This compound is a terminal alkyne used in copper-catalyzed click chemistry .


Molecular Structure Analysis

The molecular formula of BDP R6G alkyne is C21H18BF2N3O . The exact mass is 377.15 and the molecular weight is 377.2 . The structure includes a terminal alkyne group, which is used in copper-catalyzed click chemistry .


Chemical Reactions Analysis

BDP R6G alkyne can undergo Click Chemistry reactions with azides . This reaction is facilitated by the terminal alkyne group present in the BDP R6G alkyne molecule .


Physical And Chemical Properties Analysis

BDP R6G alkyne appears as a solid . It has good solubility in organic solvents such as DMF, DMSO, and DCM . The compound has an excitation maximum at 530 nm and an emission maximum at 548 nm . The fluorescence quantum yield is 0.96 .

Scientific Research Applications

Catalysis and Molecular Interactions

BDP (bis(diazaphospholane)) complexes, including variants like Rhodium BDP, have been extensively studied for their role in catalytic processes such as hydroformylation of alkenes. Detailed NMR characterization has enabled the observation of various intermediates like rhodium alkyl and acyl complexes, providing insight into the reaction mechanisms and the thermodynamic preferences of these catalysts (Nelsen et al., 2013) (Brezny et al., 2017). These studies also highlight the complex kinetics of Rh(BDP) catalyzed hydroformylation, especially under varying CO concentrations (Nelsen et al., 2015).

Photophysical Studies

Research has been conducted on BDP (BODIPY) based dyads, particularly in the context of donor-acceptor interactions and photophysical properties. A study on a BODIPY-C60 dyad provided insights into light-induced electron and energy transfer processes, crucial for understanding the photophysical behavior of these molecular systems (Tran et al., 2020).

Photovoltaics and Energy Transfer

BDP structures have been employed in the design of small molecules for bulk heterojunction solar cells, demonstrating significant potential in renewable energy technologies. These molecules, by integrating BODIPY with various electron donor units and utilizing an alkynyl bridge, have shown notable photovoltaic performance (Liao et al., 2017). Another intriguing application is in dye-sensitized solar cells (DSSCs), where a BODIPY-porphyrin triad exhibited promising efficiency, further improved by incorporating reduced graphene oxide (rGO) (Galateia et al., 2015).

Material Science and Stability Analysis

The study of benzodipyrenes (BDPs) has revealed their potential in material science, particularly due to their photophysical properties and photostability. These studies are foundational for applications in fields requiring stable, light-sensitive materials (Yang et al., 2018).

Artificial Light-Harvesting Systems

BDP structures have been integrated into artificial light-harvesting systems (ALHSs), showcasing the potential of these molecules in energy capture and transfer processes. These systems, involving BODIPY and other components, demonstrate energy transfer processes crucial for the development of advanced light-harvesting technologies (Wang et al., 2023).

properties

IUPAC Name

3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BF2N3O/c1-2-14-25-21(28)13-11-17-8-9-18-15-19-10-12-20(16-6-4-3-5-7-16)27(19)22(23,24)26(17)18/h1,3-10,12,15H,11,13-14H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYXFSSDBMYMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BDP R6G alkyne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BDP R6G alkyne
Reactant of Route 2
Reactant of Route 2
BDP R6G alkyne
Reactant of Route 3
BDP R6G alkyne
Reactant of Route 4
BDP R6G alkyne
Reactant of Route 5
Reactant of Route 5
BDP R6G alkyne
Reactant of Route 6
Reactant of Route 6
BDP R6G alkyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.